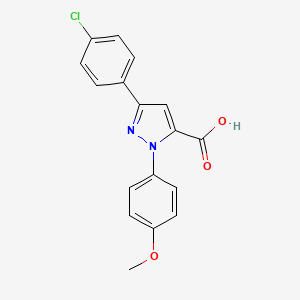![molecular formula C29H33N3O2S2 B12025304 (5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-16-4](/img/structure/B12025304.png)
(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-butil-5-({3-[4-(hexiloxi)fenil]-1-fenil-1H-pirazol-4-il}metileno)-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiazolidinona, un anillo de pirazol y varios sustituyentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-butil-5-({3-[4-(hexiloxi)fenil]-1-fenil-1H-pirazol-4-il}metileno)-2-tioxo-1,3-tiazolidin-4-ona normalmente implica múltiples pasos. Un método común comienza con la preparación del anillo de tiazolidinona, seguido de la introducción del anillo de pirazol y los diversos sustituyentes. Las condiciones de reacción a menudo implican el uso de catalizadores específicos, disolventes y controles de temperatura para asegurar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costes. Esto podría incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas avanzadas de purificación para garantizar la calidad y la escalabilidad coherentes.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-3-butil-5-({3-[4-(hexiloxi)fenil]-1-fenil-1H-pirazol-4-il}metileno)-2-tioxo-1,3-tiazolidin-4-ona puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un sustituyente por otro, a menudo utilizando reactivos nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos y electrófilos. Las condiciones de reacción pueden variar, pero normalmente implican temperaturas controladas, disolventes específicos y, a veces, catalizadores para impulsar las reacciones hasta su finalización.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un sulfóxido o una sulfona, mientras que la reducción podría producir un derivado de tiazolidina.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-3-butil-5-({3-[4-(hexiloxi)fenil]-1-fenil-1H-pirazol-4-il}metileno)-2-tioxo-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevas reacciones químicas y desarrollar nuevos materiales.
Biología y medicina
En biología y medicina, este compuesto tiene aplicaciones potenciales como agente terapéutico. Su estructura sugiere que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos. Se está investigando su eficacia y seguridad en el tratamiento de diversas enfermedades.
Industria
En la industria, (5Z)-3-butil-5-({3-[4-(hexiloxi)fenil]-1-fenil-1H-pirazol-4-il}metileno)-2-tioxo-1,3-tiazolidin-4-ona puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o características electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-butil-5-({3-[4-(hexiloxi)fenil]-1-fenil-1H-pirazol-4-il}metileno)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que provocaría cambios en los procesos celulares. Las vías exactas implicadas dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiazolidinona, derivados de pirazol y compuestos con sustituyentes similares. Algunos ejemplos son:
- 3-butil-2-tioxo-1,3-tiazolidin-4-ona
- 4-fenil-1H-pirazol-3-carbaldehído
- 4-(hexiloxi)benzaldehído
Singularidad
Lo que diferencia a (5Z)-3-butil-5-({3-[4-(hexiloxi)fenil]-1-fenil-1H-pirazol-4-il}metileno)-2-tioxo-1,3-tiazolidin-4-ona es su combinación única de grupos funcionales y anillos, que confieren propiedades químicas y biológicas específicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos.
Propiedades
Número CAS |
623933-16-4 |
|---|---|
Fórmula molecular |
C29H33N3O2S2 |
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
(5Z)-3-butyl-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-3-5-7-11-19-34-25-16-14-22(15-17-25)27-23(21-32(30-27)24-12-9-8-10-13-24)20-26-28(33)31(18-6-4-2)29(35)36-26/h8-10,12-17,20-21H,3-7,11,18-19H2,1-2H3/b26-20- |
Clave InChI |
BFBXSYONFYCTQM-QOMWVZHYSA-N |
SMILES isomérico |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC)C4=CC=CC=C4 |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


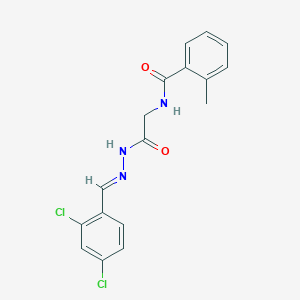
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B12025223.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12025227.png)
![2-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}-4-nitrobenzohydrazide](/img/structure/B12025242.png)
![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025245.png)
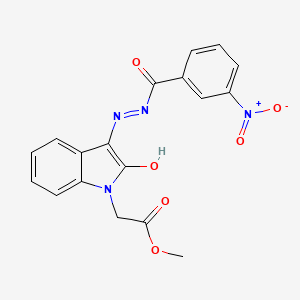
![4-Bromobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12025252.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12025255.png)
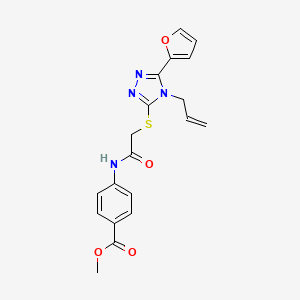
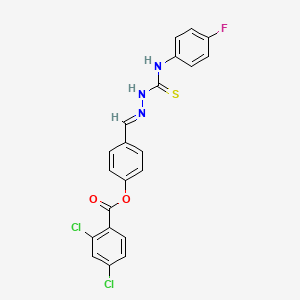
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025272.png)

